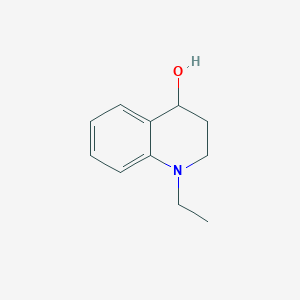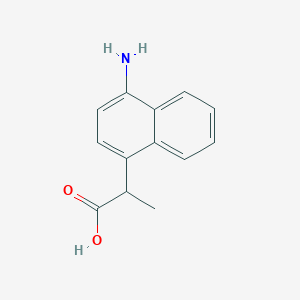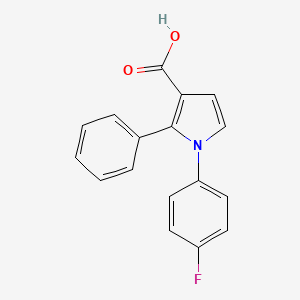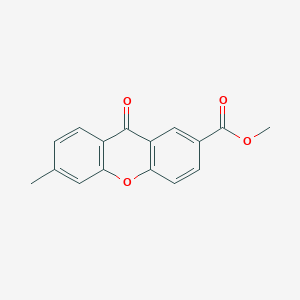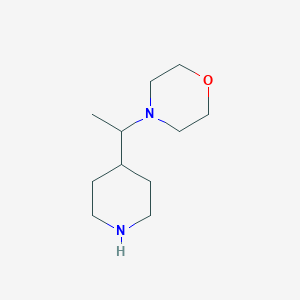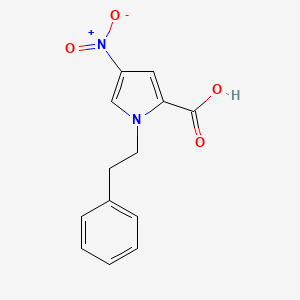![molecular formula C15H11NO2S B15357705 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B15357705.png)
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms in their structure. This compound is characterized by its unique molecular structure, which includes a benzothiazole ring attached to a phenyl group and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid typically involves the following steps:
Benzothiazole Formation: The initial step involves the formation of 1,3-benzothiazole through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The benzothiazole ring is then coupled with a phenyl group using a suitable coupling agent, such as a palladium catalyst, to form the intermediate compound.
Acetylation: Finally, the intermediate compound undergoes acetylation to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Applications De Recherche Scientifique
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is compared with other similar compounds, such as:
2-(Benzothiazol-2-yl)phenylacetic acid: This compound has a similar structure but lacks the acetic acid moiety.
4-(1,3-Benzothiazol-2-yl)morpholine: This compound contains a morpholine ring instead of the acetic acid group.
Uniqueness: The presence of the acetic acid moiety in this compound distinguishes it from other benzothiazole derivatives, giving it unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C15H11NO2S |
|---|---|
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
2-[4-(1,3-benzothiazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-5-7-11(8-6-10)15-16-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,18) |
Clé InChI |
PKTFNEBFMFTDCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


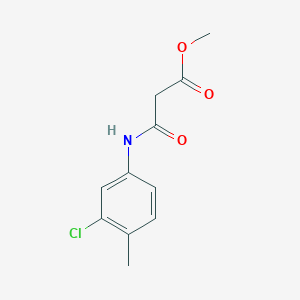
![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)

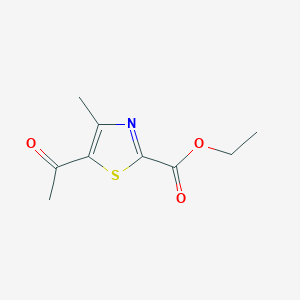

![7-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid](/img/structure/B15357681.png)
